molecular formula C14H13NO2 B7539853 N-methyl-2-phenoxybenzamide

N-methyl-2-phenoxybenzamide

Cat. No.: B7539853
M. Wt: 227.26 g/mol
InChI Key: ICXYWUGPBQZWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenoxybenzamide is a chemical compound featuring a benzamide core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in pharmacologically active molecules . Compounds based on this scaffold have been investigated for various therapeutic applications, including potential use as anti-inflammatory, antimicrobial, and anticancer agents . The specific structural features of N-methyl-2-phenoxybenzamide, including the amide group and aromatic rings, make it a valuable intermediate for chemical synthesis and a model compound for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop novel derivatives, often exploring its hydrogen-bonding capabilities and conformational preferences to design molecules that can interact with specific biological targets . In advanced research, derivatives of N-2-(phenylamino)benzamide have shown promise in preclinical studies, for instance, demonstrating significant inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and exhibiting antitumor effects in models of glioblastoma . This compound is supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(16)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYWUGPBQZWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-phenoxybenzamide Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of N-methyl-2-phenoxybenzamide and its derivatives. Moving beyond a simple data sheet, this document serves as a detailed exploration of the synthesis, analytical characterization, and significant biological activities of this class of compounds, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Therapeutic Promise of the Phenoxybenzamide Scaffold

Notably, derivatives of the broader phenoxybenzamide class have been investigated for their roles as antagonists of adrenergic receptors and as potential anticancer agents.[1] For instance, the well-known, albeit more complex, derivative phenoxybenzamine (CAS 59-96-1) is an irreversible alpha-adrenergic antagonist used in the management of hypertension.[2][3][4][5][6] This established biological activity underscores the potential of the phenoxybenzamide scaffold in modulating key physiological pathways.

This guide will delve into the synthetic routes to access N-methyl-2-phenoxybenzamide derivatives, detailed protocols for their characterization, and an exploration of their known biological activities and mechanisms of action, providing a solid foundation for further research and development in this promising area.

Synthetic Pathways and Methodologies

The synthesis of N-methyl-2-phenoxybenzamide derivatives typically involves a two-step process: the formation of the 2-phenoxybenzoic acid precursor, followed by an amide coupling reaction with methylamine or its derivatives.

Synthesis of 2-Phenoxybenzoic Acid

A common and effective method for the synthesis of 2-phenoxybenzoic acid is the Ullmann condensation reaction.[7] This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with a phenol.

Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a 1M solution of hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenoxybenzoic acid.

Amide Coupling to Form N-methyl-2-phenoxybenzamide

The final step in the synthesis of the core scaffold is the formation of the amide bond between 2-phenoxybenzoic acid and methylamine. This can be achieved through various amide coupling strategies.[8][9]

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

  • Activation of Carboxylic Acid: Dissolve 2-phenoxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add a solution of methylamine (in a suitable solvent like THF or as an aqueous solution) (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-methyl-2-phenoxybenzamide.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Amide Coupling 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Reaction Ullmann Condensation (CuI, K2CO3, DMF) 2-Chlorobenzoic_Acid->Ullmann_Reaction Phenol Phenol Phenol->Ullmann_Reaction 2-Phenoxybenzoic_Acid 2-Phenoxybenzoic Acid Ullmann_Reaction->2-Phenoxybenzoic_Acid Amide_Coupling Amide Coupling (EDC, DMAP, DCM) 2-Phenoxybenzoic_Acid->Amide_Coupling Methylamine Methylamine Methylamine->Amide_Coupling N-methyl-2-phenoxybenzamide N-methyl-2-phenoxybenzamide Amide_Coupling->N-methyl-2-phenoxybenzamide

Caption: Synthetic workflow for N-methyl-2-phenoxybenzamide.

Analytical Characterization

Thorough characterization of N-methyl-2-phenoxybenzamide and its derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques is typically employed.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the aromatic protons of the two phenyl rings, the N-methyl protons (a singlet or doublet depending on the solvent and temperature), and the amide N-H proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the N-methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques can be used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-methyl-2-phenoxybenzamide would include:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (amide)3300-3500Medium, sharp
C-H Stretch (aromatic)3000-3100Medium
C=O Stretch (amide)1630-1680Strong, sharp
C=C Stretch (aromatic)1450-1600Medium to strong
C-O-C Stretch (ether)1200-1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Characterization_Workflow Synthesized_Compound Synthesized Compound (N-methyl-2-phenoxybenzamide derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (LRMS, HRMS) Synthesized_Compound->MS Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Analytical workflow for compound characterization.

Biological Activities and Therapeutic Potential

While research on N-methyl-2-phenoxybenzamide itself is limited, the broader class of phenoxybenzamide derivatives has shown significant promise in several therapeutic areas.

Adrenergic Receptor Antagonism

As previously mentioned, phenoxybenzamine is a potent and irreversible antagonist of alpha-adrenergic receptors.[12] This activity is responsible for its vasodilatory effects and its use in treating hypertension. The mechanism of action involves the formation of a stable covalent bond with the receptor, leading to a long-lasting blockade. It is plausible that derivatives of N-methyl-2-phenoxybenzamide could also exhibit activity at these receptors, and further investigation is warranted.

Adrenergic_Signaling_Blockade Norepinephrine Norepinephrine Alpha_Receptor Alpha-Adrenergic Receptor Norepinephrine->Alpha_Receptor:f0 G_Protein G-protein Activation Alpha_Receptor->G_Protein Downstream_Signaling Downstream Signaling (e.g., Vasoconstriction) G_Protein->Downstream_Signaling Phenoxybenzamide_Derivative N-methyl-2-phenoxybenzamide Derivative Phenoxybenzamide_Derivative->Alpha_Receptor Blockade Blockade

Caption: Blockade of adrenergic signaling by phenoxybenzamide derivatives.

Anticancer Activity

Recent studies have highlighted the potential of phenoxybenzamide derivatives as anticancer agents. Some of these compounds have been shown to inhibit tumor growth, invasion, and migration in various cancer cell lines.[1] The proposed mechanisms of action are multifaceted and may include the inhibition of histone deacetylases (HDACs), which are key enzymes involved in the regulation of gene expression.[1]

Conclusion and Future Directions

The N-methyl-2-phenoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a detailed overview of the synthesis, characterization, and potential biological activities of this class of compounds. The established methodologies for synthesis and characterization, coupled with the intriguing biological profile of related molecules, provide a solid foundation for further research.

Future work should focus on the synthesis and screening of a diverse library of N-methyl-2-phenoxybenzamide derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and advancing them through the drug discovery pipeline.

References

  • ChemUniverse. N-METHYL-N-(2-PHENOXYBENZYL)AMINE [P76512]. Available from: [Link]

  • Chemsrc. phenoxybenzamine | CAS#:59-96-1. Available from: [Link]

  • Wikipedia. Phenoxybenzamine. Available from: [Link]

  • Cheméo. Chemical Properties of Phenoxybenzamine (CAS 59-96-1). Available from: [Link]

  • PubChem. Phenoxybenzamine. Available from: [Link]

  • ResearchGate. Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Available from: [Link]

  • YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PMC. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available from: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available from: [Link]

  • PMC. A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Available from: [Link]

  • Science and Technology Publishing. Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)-. Available from: [Link]

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • PMC. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. Available from: [Link]

  • NCBI Bookshelf. Phenoxybenzamine. Available from: [Link]

Sources

An In-depth Technical Guide to N-methyl-2-phenoxybenzamide: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-phenoxybenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, incorporating a phenoxy group on a benzamide scaffold, is found in a variety of biologically active molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties, detailed synthetic protocols, and in-depth spectroscopic analysis of N-methyl-2-phenoxybenzamide, serving as a crucial resource for researchers engaged in its study and application.

Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of N-methyl-2-phenoxybenzamide is foundational for its application in research and development.

Molecular Structure and Formula

N-methyl-2-phenoxybenzamide is systematically derived from the reaction of 2-phenoxybenzoic acid and methylamine. This reaction forms an amide bond, linking the 2-phenoxybenzoyl group to a methylamino group.

The chemical structure of N-methyl-2-phenoxybenzamide is illustrated below:

Caption: Chemical structure of N-methyl-2-phenoxybenzamide.

Based on this structure, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
IUPAC Name N-methyl-2-phenoxybenzamide

Synthesis of N-methyl-2-phenoxybenzamide

The primary and most direct method for the synthesis of N-methyl-2-phenoxybenzamide involves the formation of an amide bond between 2-phenoxybenzoic acid and methylamine. This transformation can be achieved through several established synthetic protocols.

General Reaction Scheme

Synthesis of N-methyl-2-phenoxybenzamide reactant1 2-Phenoxybenzoic Acid product N-methyl-2-phenoxybenzamide reactant1->product + reactant2 Methylamine reactant2->product

Caption: General reaction for the synthesis of N-methyl-2-phenoxybenzamide.

Experimental Protocol: Amide Coupling via Acyl Chloride

A common and effective method for this synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Step 1: Formation of 2-Phenoxybenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 2-phenoxybenzoyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.

  • Slowly add a solution of methylamine (in THF or water, at least 2 equivalents) to the stirred solution of the acyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-phenoxybenzamide.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of N-methyl-2-phenoxybenzamide is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the N-methyl protons, and the amide proton. The aromatic region will likely display complex multiplets due to the ortho, meta, and para protons of both the benzoyl and phenoxy groups. A characteristic doublet for the N-methyl protons will be observed, which may show coupling to the amide proton. The amide proton itself will appear as a broad singlet or a quartet, depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the amide, the aromatic carbons of both rings, and the N-methyl carbon. The chemical shift of the carbonyl carbon is a key indicator of the amide functional group.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. Key expected absorption bands include:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~1640C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1240C-O-C stretchAryl ether
3100-3000C-H stretchAromatic
1600, 1480C=C stretchAromatic
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 227.26 g/mol . Common fragmentation patterns may include the loss of the methylamino group or cleavage at the ether linkage.

Applications in Drug Development

The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. While specific pharmacological data for N-methyl-2-phenoxybenzamide is not extensively documented in publicly available literature, its structural components suggest potential for biological activity. The phenoxybenzamide core is known to be present in molecules with a range of activities, and the N-methyl group can significantly influence pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

The exploration of N-methyl-2-phenoxybenzamide and its derivatives could be a promising avenue for the discovery of new therapeutic agents, particularly in areas where related structures have shown efficacy.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-methyl-2-phenoxybenzamide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-methyl-2-phenoxybenzamide is a compound with a well-defined structure and accessible synthetic routes. This guide has provided the essential technical information regarding its molecular formula, molecular weight, synthesis, and spectroscopic characterization. This foundational knowledge is critical for researchers and scientists working on the development of novel pharmaceuticals and other advanced materials. Further investigation into the biological activities of this compound and its analogues is warranted to explore its full potential in drug discovery.

References

Methodological & Application

C-O arylation methods for synthesizing N-methyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of N-Methyl Benzamides via Catalytic C-O Bond Activation

Executive Summary & Strategic Rationale

The synthesis of N-methyl benzamide derivatives is a cornerstone transformation in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhibitors, antipsychotics, and local anesthetics. Traditionally, this relies on the amidation of benzoic acids or the carbonylation of aryl halides. However, modern "Green Chemistry" initiatives and supply chain economics have shifted focus toward C-O bond activation .

This guide details the Aminocarbonylation of Aryl C-O Electrophiles . By utilizing phenol derivatives (aryl tosylates, mesylates, and pivalates) as electrophiles, researchers can leverage abundant, naturally occurring feedstocks, avoiding the mutagenic risks and waste associated with aryl halides.

Scope of Methods:

  • Palladium-Catalyzed Aminocarbonylation: The "Gold Standard" for aryl tosylates/mesylates.

  • Nickel-Catalyzed Activation: Cost-effective activation of robust aryl pivalates.

  • CO-Surrogate Strategies: Safety-focused protocols avoiding high-pressure CO gas.

Mechanistic Insight: The C-O Activation Challenge

Unlike aryl halides (Ar-X), where the C-X bond is relatively weak, the C-O bond in phenols is strong (approx. 110 kcal/mol for Ar-O) and electron-rich, making oxidative addition difficult. Success relies on converting the phenol to a pseudohalide (tosylate/mesylate) or an ester (pivalate) to lower the activation energy barrier (


).
Catalytic Cycle Visualization

The following diagram illustrates the generic pathway for converting an Aryl C-O electrophile into an amide via Carbonylation.

CO_Activation_Cycle Cat L-M(0) Active Catalyst OxAdd Oxidative Addition [Ar-M(II)-OR] Cat->OxAdd + Substrate Substrate Ar-O-R (Tosylate/Pivalate) Substrate->OxAdd CO_Insert CO Insertion [Ar-C(=O)-M(II)-OR] OxAdd->CO_Insert + CO RedElim Reductive Elimination CO_Insert->RedElim + MeNH2 Nu_Attack Amine Attack (MeNH2) Nu_Attack->RedElim RedElim->Cat Regeneration Product Ar-CO-NHMe (Benzamide) RedElim->Product

Figure 1: General catalytic cycle for the aminocarbonylation of aryl C-O electrophiles (M = Pd or Ni).

Protocol A: Pd-Catalyzed Aminocarbonylation of Aryl Tosylates

Target Substrate: Aryl Tosylates (Ar-OTs) or Mesylates (Ar-OMs). Mechanism: Palladium facilitates oxidative addition into the C-O bond, assisted by wide-bite-angle phosphine ligands like Xantphos.

Materials
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (CAS: 3375-31-3)

  • Ligand: Xantphos (CAS: 161265-03-8)

  • Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)₆ (Solid source)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Pre-complexation (Critical Step):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

    • Add 1.0 mL of anhydrous toluene. Stir at RT for 5 minutes until a clear yellow/orange solution forms. Why: Pre-forming the ligated species prevents Pd-black precipitation.

  • Substrate Addition:

    • Add the Aryl Tosylate (1.0 equiv, 1.0 mmol scale).

    • Add solid Na₂CO₃ (2.0 equiv) or Et₃N (2.5 equiv).

    • Add Methylamine (2.0 M in THF, 2.0 equiv).

  • CO Introduction (Balloon Method):

    • Seal the vial with a septum cap.

    • Insert a needle connected to a vacuum line; evacuate carefully (avoid pulling off volatile amine) and backfill with CO gas from a balloon. Repeat 3 times.

    • Leave the CO balloon connected to maintain 1 atm pressure.

  • Reaction:

    • Heat the block to 80–100 °C for 12–24 hours.

    • Monitoring: Check via LC-MS. The tosylate peak (Ar-OTs) should disappear; the amide peak (Ar-CONHMe) should appear.

  • Workup:

    • Cool to RT. Vent the CO balloon in a fume hood.

    • Filter the mixture through a pad of Celite to remove Pd residues and salts. Wash with EtOAc.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Ni-Catalyzed Activation of Aryl Pivalates

Target Substrate: Aryl Pivalates (Ar-OPiv). Rationale: Nickel is smaller and more nucleophilic than Palladium, allowing it to activate the inert C-O bond of esters/pivalates which Pd often fails to engage. This is significantly cheaper but requires strict air-free techniques.

Materials
  • Catalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (CAS: 1295-35-8) – Handle in Glovebox.

  • Ligand: PCy₃ (Tricyclohexylphosphine) (CAS: 2622-14-2)

  • Base: K₃PO₄ (anhydrous)

  • Solvent: Toluene

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox Mandatory):

    • Weigh Ni(cod)₂ (5-10 mol%) and PCy₃ (10-20 mol%) into a screw-cap pressure tube.

    • Note: Ni(cod)₂ must be bright yellow. If green/white, it is oxidized and inactive.

  • Reaction Assembly:

    • Add Aryl Pivalate (1.0 equiv).

    • Add K₃PO₄ (3.0 equiv).

    • Add Solvent (Toluene, 0.2 M concentration).

    • Add Methylamine (2.0 M in THF, 2.0 equiv).

  • Reaction Conditions:

    • Remove from glovebox. Purge headspace with CO (if using low pressure) or use a high-pressure reactor (50 psi CO) if the substrate is sterically hindered.

    • Heat to 110 °C for 18 hours. Note: Higher temperature is required for Ni-catalyzed C-O cleavage compared to Pd.

  • Quench:

    • Cool to RT. Dilute with EtOAc and water.

    • Separate phases.[1] The organic layer contains the N-methyl benzamide.

Safety-Enhanced Protocol: The Two-Chamber System (CO-Free)

Handling CO gas cylinders is hazardous. The COgen (Skrydstrup) or Two-Chamber method generates stoichiometric CO ex situ from stable precursors.

Workflow Diagram:

Two_Chamber_System cluster_A Chamber A: CO Generation cluster_B Chamber B: Reaction CO_Source CO Precursor (Mo(CO)6 or COgen) Activator Activator (DBU or Pd(II)) CO_Source->Activator Mix Substrate Ar-OTs + MeNH2 + Catalyst Activator->Substrate CO Gas Diffusion (via Bridge)

Figure 2: Two-chamber setup allowing safe, stoichiometric CO generation without pressurized cylinders.

Protocol Modification:

  • Chamber A: Place 1.0 equiv of COgen (9-methylfluorene-9-carbonyl chloride) and Pd(dba)₂.

  • Chamber B: Place your standard Pd-catalyzed aminocarbonylation mixture (Protocol A).

  • Initiation: Inject DIPEA into Chamber A. This releases CO, which diffuses into Chamber B.

  • Advantage: Eliminates the need for a CO tank; precise stoichiometry prevents catalyst poisoning by excess CO.

Comparative Analysis of Methods

FeaturePd-Catalyzed (Protocol A)Ni-Catalyzed (Protocol B)Transamidation (Baseline)
Primary Substrate Aryl Tosylates/MesylatesAryl Pivalates/CarbamatesMethyl Benzoate
Bond Activated C(sp²)–O (Sulfonate)C(sp²)–O (Ester)C(sp²)–O (Ester)
Catalyst Cost High (Palladium)Low (Nickel)None (Thermal/Lewis Acid)
Reaction Temp 80–100 °C100–120 °C60–80 °C
Air Sensitivity ModerateHigh (Requires Glovebox)Low
Functional Group Tolerance ExcellentGood (Sensitive to proton sources)Moderate
Key Reference Buchwald (JACS 2008)Garg (JACS 2008)Standard Organic Synth

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: CO poisoning of the catalyst.

    • Fix: If using Pd, ensure CO pressure is not too high (balloon is better than high pressure). If using Ni, ensure temperature is >100°C to facilitate CO insertion.

  • Issue: Hydrolysis of Substrate.

    • Cause: Wet solvent or amine source.

    • Fix: Use anhydrous toluene. Ensure Methylamine in THF is fresh. Water hydrolyzes tosylates back to phenols.

  • Issue: Catalyst Deactivation (Black precipitate).

    • Cause: Ligand dissociation.

    • Fix: Increase Ligand:Metal ratio to 2:1 or 3:1. Use bidentate ligands (Xantphos, dppf) which are more robust than monodentate phosphines.

References

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[2] Journal of the American Chemical Society, 130(9), 2754–2755. Link

  • Quasdorf, K. W., Tian, X., & Garg, N. K. (2008). Transition-Metal-Catalyzed Activation of Aryl C-O Bonds: Cross-Coupling of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(44), 14422–14423. Link

  • Nielsen, D. U., Taaning, R. H., Lindhardt, A. T., Gøgsig, T. M., & Skrydstrup, T. (2011). Pd-Catalyzed Carbonylation Chemistry Applying a Two-Chamber System. Organic Letters, 13(17), 4454–4457. Link

  • Manabe, K., & Tsuchiya, Y. (2015). Aminocarbonylation of Aryl Tosylates to Carboxamides. Organic Syntheses, 92, 1-12. Link

Sources

Application Note: Strategic Synthesis of N-Methyl-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Selection & Process Optimization for Ortho-Substituted Benzoyl Chlorides

Executive Summary & Chemical Context

This guide outlines the optimized synthesis of N-methyl-2-phenoxybenzamide via the nucleophilic acyl substitution of 2-phenoxybenzoyl chloride with methylamine .[1][2]

While the reaction of acid chlorides with amines is a fundamental transformation, the 2-phenoxy substituent introduces specific steric and electronic considerations.[1] The ortho-phenoxy group acts as an electron-donating group (EDG) by resonance, potentially reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1] However, the inductive withdrawal of the oxygen atom and the high reactivity of the acyl chloride moiety ensure the reaction proceeds rapidly.[1] The primary challenge lies in managing the exotherm and preventing hydrolysis of the acid chloride before amidation occurs.[1]

This note compares two primary workflows:

  • Biphasic Schotten-Baumann Conditions: Ideal for scale-up, cost-efficiency, and robust handling.[1][2]

  • Anhydrous Organic Conditions: Ideal for high-value intermediates, water-sensitive substrates, or parallel synthesis libraries.[1][2]

Reagent Selection Strategy

The choice of methylamine source and base scavenger is the critical variable in this synthesis.[1]

Table 1: Methylamine Source Comparison
Reagent FormPhysical StateProsConsRecommended Use
Methylamine (40% aq.) LiquidLow cost; easy to dispense; compatible with Schotten-Baumann.[1][2][3]Introduces water (hydrolysis risk); requires extraction.[1][2]Protocol A (Scale-up)
Methylamine HCl SolidPrecise stoichiometry; non-volatile; long shelf life; anhydrous.[1][2]Requires extra equivalent of base to liberate free amine; solubility issues in non-polar solvents.[1][2]Protocol B (Discovery/Lab)
Methylamine (2M in THF) LiquidAnhydrous; homogenous reaction; easy workup.[1][2]Expensive; volatile; concentration can fluctuate over time.[1][2]Automated Synthesis
Methylamine (Gas) GasHigh atom economy; no solvent waste.[1][2]Hazardous handling; difficult to quantify exact equivalents.[1][2]Industrial Continuous Flow only
Table 2: Base Scavenger Selection
BaseTypepKa (Conj.[1][2] Acid)Role
Sodium Hydroxide (NaOH) Inorganic~15.7 (H₂O)Neutralizes HCl in aqueous phase; drives equilibrium in biphasic systems.[1][2]
Triethylamine (TEA) Organic10.75Soluble in DCM/THF; standard proton sponge for organic phase reactions.[1][2]
Diisopropylethylamine (DIPEA) Organic10.75Non-nucleophilic; prevents quaternary salt formation (though unlikely with methylamine).[1][2]
Pyridine Aromatic5.2Acts as both base and nucleophilic catalyst (forms reactive acyl pyridinium intermediate).[1][2]
Mechanistic Pathway

The reaction follows a classic addition-elimination mechanism.[1][2] The base plays a dual role: it neutralizes the HCl byproduct (driving equilibrium) and, in the case of amine salts, deprotonates the ammonium precursor.[1]

ReactionMechanism Reactants 2-Phenoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Amine Methylamine (Nucleophile) Amine->Intermediate Transition Cl Elimination Intermediate->Transition Collapse Product N-Methyl-2-phenoxybenzamide Transition->Product Byproduct Base·HCl Transition->Byproduct HCl Release Base Base (Scavenger) Base->Byproduct Neutralization

Caption: Nucleophilic acyl substitution pathway showing the critical role of the base scavenger in neutralizing the acidic byproduct.

Detailed Experimental Protocols
Protocol A: Biphasic Schotten-Baumann (Recommended for Robustness)

This method utilizes the immiscibility of water and organic solvent to protect the product and simplify purification.[1] The high concentration of amine relative to water competes favorably for the acid chloride.[1]

Reagents:

  • 2-Phenoxybenzoyl chloride (1.0 equiv)[1][2]

  • Methylamine (40% wt. in H₂O) (1.5 equiv)[1]

  • Sodium Hydroxide (10% aq.[1][2][4] solution) (2.0 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve methylamine (40% aq.) in 10% NaOH solution. Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dissolve 2-phenoxybenzoyl chloride in DCM (approx. 3–5 mL per mmol).

  • Reaction: Add the acid chloride solution dropwise to the vigorously stirred aqueous amine/base mixture.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.[1]

  • Monitoring: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2] The acid chloride spot should disappear.[1]

  • Workup: Transfer to a separatory funnel. Separate the organic layer.[1][5] Extract the aqueous layer once with fresh DCM.[1]

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or Hexanes if necessary, though crude purity is often >95%.[1][2]

Protocol B: Anhydrous Organic Synthesis (Recommended for High Purity)

This method uses Methylamine Hydrochloride, allowing for precise stoichiometry and anhydrous conditions, preventing hydrolysis byproducts.[1]

Reagents:

  • 2-Phenoxybenzoyl chloride (1.0 equiv)[1][2]

  • Methylamine Hydrochloride (MeNH₂[1]·HCl) (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Suspension: Suspend MeNH₂·HCl in anhydrous DCM under nitrogen atmosphere at 0 °C.

  • Activation: Add TEA (2.5 equiv) dropwise. The solution will become homogenous or slightly cloudy as the free amine is liberated and TEA[1]·HCl forms. Stir for 15 minutes.

  • Coupling: Add 2-phenoxybenzoyl chloride (dissolved in minimal DCM) dropwise to the amine solution.

    • Caution: Exothermic reaction.[1][2] Maintain temperature <10 °C during addition.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Separate layers. Wash organic layer with NaHCO₃ (sat.[1][2] aq.) to remove any hydrolyzed acid (2-phenoxybenzoic acid), then with Brine.[1][2]

  • Isolation: Dry (MgSO₄), filter, and concentrate.

Troubleshooting & Optimization
Managing the "Ortho Effect"

The 2-phenoxy group is bulky.[1][2] While acid chlorides are reactive, steric hindrance can slightly retard the attack compared to para-substituted analogs.[1]

  • Symptom: Incomplete reaction or presence of hydrolyzed acid (2-phenoxybenzoic acid).[1][2]

  • Solution: Increase reaction time or use Pyridine as the solvent/base.[1] Pyridine forms an N-acylpyridinium intermediate which is a more active electrophile and less sterically hindered than the initial acid chloride.[1][2]

Controlling Hydrolysis
  • Symptom: High yield of 2-phenoxybenzoic acid (starting material hydrolysis) instead of amide.[1][2]

  • Solution: Ensure the amine is added in excess and is present before the acid chloride is introduced.[1] In Protocol A, keep the temperature low (0 °C) to favor amidation over hydrolysis (amidation has a lower activation energy).[1]

Workflow Visualization (Protocol Selection)

WorkflowSelection Start Start: 2-Phenoxybenzoyl Chloride Decision Is strict anhydrous condition required? Start->Decision PathA Protocol A: Biphasic Decision->PathA No (Standard) PathB Protocol B: Organic Phase Decision->PathB Yes (Sensitive) ReagentsA Use: MeNH2 (aq) + NaOH + DCM PathA->ReagentsA OutcomeA Outcome: Fast, Cost-effective, Good for >10g scale ReagentsA->OutcomeA ReagentsB Use: MeNH2·HCl + TEA + DCM PathB->ReagentsB OutcomeB Outcome: High Purity, precise stoichiometry ReagentsB->OutcomeB

Caption: Decision tree for selecting the appropriate synthetic protocol based on experimental constraints.

Safety & Handling
  • 2-Phenoxybenzoyl Chloride: Corrosive and a lachrymator.[1][2][6] Handle only in a fume hood. Reacts violently with water to release HCl gas.[1][2]

  • Methylamine: Toxic if inhaled.[1][2] The aqueous solution has a strong ammonia-like odor.[1][2] The gas is flammable.[1]

  • DCM: Suspected carcinogen.[1][2] Use appropriate PPE (gloves, goggles).[1][2]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (Standard reference for Schotten-Baumann conditions). [1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1][2] (Mechanistic grounding for nucleophilic acyl substitution). [1]

  • PubChem. 2-Phenoxybenzoyl chloride (Compound Summary). National Library of Medicine.[1][2] Accessed Oct 2023.[1][2] [Link][1]

  • PubChem. Phenoxybenzamine (Related Pharmacology). National Library of Medicine.[1][2] (Context for phenoxy-substituted benzamides). [Link][1]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. (Detailed reaction parameters). [Link][1][7]

Sources

Troubleshooting & Optimization

Removing impurities from ortho-phenoxybenzamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Impurity Removal & Workup Protocols for o-Phenoxybenzamide Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemical Context

o-Phenoxybenzamide (2-phenoxybenzamide) is a critical intermediate often synthesized via Ullmann ether coupling (reacting 2-chlorobenzamide with phenol using copper catalysis) or Amidation (reacting 2-phenoxybenzoic acid with ammonia/amines).

Users frequently encounter three distinct impurity classes:

  • Protic Impurities: Unreacted Phenol or 2-Phenoxybenzoic acid.

  • Metallic Residues: Copper species (CuI, CuBr) from Ullmann catalysis.

  • Oligomers/Isomers: Self-coupled biaryls or regioisomers.

This guide provides modular solutions to isolate high-purity material (HPLC >98%).

Module 1: Liquid-Liquid Extraction (The "Acid/Base" Wash)

User Scenario: "My crude NMR shows significant phenol peaks (6.8–7.3 ppm) and the product is an oil instead of a solid."

Technical Insight (The "Why")

The separation relies on the acidity difference (pKa).

  • Phenol: pKa ≈ 10.0 (Weakly acidic).

  • 2-Phenoxybenzoic Acid: pKa ≈ 3.5 (Acidic).

  • 2-Phenoxybenzamide: Neutral (Amide N-H pKa ≈ 23.3; Conjugate acid pKa ≈ -0.5).

By adjusting the pH of the aqueous wash, we can selectively ionize the impurities, forcing them into the aqueous phase while the neutral benzamide remains in the organic solvent.

Protocol: The "3-Stage" Wash

Prerequisite: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Removal of Amines/Catalyst Ligands):

    • Wash the organic phase with 1.0 M HCl (2x).

    • Mechanism:[1][2][3][4][5][6][7][8] Protonates any unreacted amines (if amidation route) or basic ligands (e.g., pyridine/DMEDA used in Ullmann coupling), making them water-soluble.

  • Base Wash (Removal of Phenols/Acids):

    • Wash with 1.0 M NaOH (3x).

    • Critical: Do not heat. Prolonged exposure to hot base can hydrolyze the amide.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Deprotonates Phenol (→ Phenoxide) and Benzoic Acid (→ Benzoate), driving them into the aqueous layer.

  • Neutralization:

    • Wash with Brine (Saturated NaCl). Dry over MgSO₄.

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash OrgLayer1 Organic Layer (Contains Product + Phenols) AcidWash->OrgLayer1 Phase Cut AqLayer1 Aqueous Layer (Contains Protonated Amines) AcidWash->AqLayer1 Discard BaseWash Add 1M NaOH (Base Wash) OrgLayer2 Organic Layer (Contains Neutral Benzamide) BaseWash->OrgLayer2 Keep (Dry & Evaporate) AqLayer2 Aqueous Layer (Contains Phenoxides/Benzoates) BaseWash->AqLayer2 Discard OrgLayer1->BaseWash

Caption: Figure 1.[7][9] Selective partitioning of impurities based on pKa differences during liquid-liquid extraction.

Module 2: Copper Catalyst Removal (Ullmann Specific)

User Scenario: "The product has a green/blue tint, or elemental analysis shows high Cu ppm."

Technical Insight

Copper catalysts (CuI, CuBr) often form stable complexes with the amide nitrogen or the ether oxygen. Simple water washes are insufficient because the copper is lipophilic when ligated.

Troubleshooting Table: Scavenging Protocols
MethodReagentProtocolPros/Cons
Chelation Wash EDTA (0.1 M, pH 9)Shake organic layer with EDTA solution for 15 mins. Repeat until aqueous layer is colorless.Pro: Cheap, effective for bulk Cu.Con: Can form emulsions.
Ammonia Wash 10% NH₄OH (aq)Wash organic layer with aqueous ammonia.Pro: Visual indicator (turns deep blue as [Cu(NH₃)₄]²⁺).Con: Strong smell, basicity.
Solid Scavenger SiliaMetS® ThiolAdd resin to organic solution, stir 4h, filter.Pro: High purity (<5 ppm Cu), no emulsion.Con: Expensive.

Module 3: Recrystallization (Final Polish)

User Scenario: "I have a solid, but it's off-white (yellowish) and melts over a broad range."

Technical Insight

Benzamides are typically crystalline solids with high melting points. Impurities like bis-phenoxy dimers or regioisomers disrupt the crystal lattice. Recrystallization exploits the steep solubility curve of amides in polar protic solvents.

Recommended Solvent Systems
  • Ethanol/Water (Classic): Dissolve in boiling Ethanol (95%). Add hot water dropwise until turbidity persists. Clear with one drop of Ethanol. Cool slowly.

  • Toluene/Heptane: Good for removing non-polar biaryl impurities.

  • Acetonitrile: Excellent for amides that are too soluble in ethanol.

Visualization: Crystallization Thermodynamics

Recrystallization cluster_impurities Fate of Impurities HotSol Hot Saturated Solution (High Entropy) Nucleation Nucleation Point (Slow Cooling) HotSol->Nucleation ΔT (Cooling) CrystalGrowth Crystal Growth (Exclusion of Impurities) Nucleation->CrystalGrowth Time Filtration Filtration (Mother Liquor Removal) CrystalGrowth->Filtration Separation Impurity Impurities stay in Solution (Mother Liquor) Filtration->Impurity

Caption: Figure 2. The thermodynamic exclusion of impurities during the slow cooling phase of recrystallization.

FAQ: Common Troubleshooting Tickets

Q1: My product crashed out during the base wash. What happened?

  • Diagnosis: Your product might be slightly soluble in the organic solvent used (e.g., Ether) but insoluble when the solvent is cold/saturated.

  • Fix: Use a more polar solvent for extraction (DCM or EtOAc) or filter the solid precipitate—it might be pure product that crystallized out due to the "salting out" effect of the NaOH wash.

Q2: I used the Amidation route (Acid + Amine) and the smell of amine persists.

  • Diagnosis: High boiling point amines (e.g., aniline derivatives) are hard to remove via evaporation.

  • Fix: Ensure the Acid Wash (Module 1) is pH < 2. If the amine is an aniline (weak base), use 2M HCl. Alternatively, perform a "swish" wash with cold Hexanes if the product is solid; the amine will dissolve, the amide will not.

Q3: Can I use Column Chromatography instead?

  • Diagnosis: Yes, but amides often "streak" on silica due to hydrogen bonding.

  • Fix: Add 1% Triethylamine (TEA) or 1% Methanol to your eluent (e.g., Hexane/EtOAc + 1% MeOH) to sharpen the bands [1].

References

  • Biotage. (2023).[4][10][11] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Catalysis. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[10][12] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of phenoxybenzamine hydrochloride (CN102675132A).

Sources

Technical Support Center: Optimizing Benzamide N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide N-methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your products.

Introduction to Benzamide N-Methylation

N-methylation of benzamides is a critical reaction in medicinal chemistry and drug development. The addition of a methyl group to the amide nitrogen can significantly alter a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity to biological targets. While seemingly straightforward, this reaction is often plagued by challenges such as low conversion rates, over-methylation, and undesired side reactions. This guide provides a systematic approach to troubleshooting and optimizing your benzamide N-methylation experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted benzamide.

Potential Causes:

  • Insufficiently Basic Conditions: The amide proton of benzamide is not particularly acidic. The chosen base may be too weak to effectively deprotonate the amide nitrogen, which is a prerequisite for nucleophilic attack on the methylating agent.

  • Low Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.[1]

  • Poor Reagent Quality: The methylating agent, solvent, or base may be of low purity or contain inhibitors. Anhydrous conditions are often crucial.[1]

  • Catalyst Inactivity (if applicable): If you are employing a catalytic method, the catalyst may have degraded due to improper storage or handling.[1]

Solutions:

  • Optimize the Base:

    • Increase Basicity: Switch to a stronger base. For instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[1] In some cases, a very strong base like sodium hydride (NaH) might be necessary, particularly with less reactive methylating agents.[2]

    • Verify Stoichiometry: Ensure you are using an adequate amount of base, typically at least one equivalent.

  • Adjust the Reaction Temperature:

    • Incremental Increase: Gradually increase the reaction temperature in 10-20°C increments and monitor the progress.[1] Be mindful of the boiling points of your solvent and methylating agent.

    • Sealed Tube Reactions: For volatile reagents like methyl iodide, using a sealed reaction tube can allow for higher temperatures without loss of the reagent.[2]

  • Ensure Reagent and Solvent Quality:

    • Use Anhydrous Solvents: Dry your solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[1]

    • Fresh Reagents: Use a fresh bottle of the methylating agent and base.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of reagents by atmospheric moisture.[1]

Problem 2: Formation of N,N-Dimethylated Byproduct (Over-methylation)

Your desired mono-methylated product is forming, but you are also observing a significant amount of the di-methylated byproduct.

Potential Causes:

  • Highly Reactive Methylating Agent: Traditional methylating agents like methyl iodide and dimethyl sulfate can be highly reactive and may not offer good selectivity for mono-methylation.[1][3]

  • Strongly Basic Conditions: A strong base can lead to the deprotonation of the newly formed N-methylbenzamide, which can then undergo a second methylation.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of the thermodynamically stable di-methylated product.[1]

Solutions:

  • Select a Milder Methylating Agent:

    • Consider using less reactive methylating agents that have shown high monoselectivity, such as quaternary ammonium salts (e.g., phenyl trimethylammonium iodide).[1][3][4]

    • Methyl trifluoroacetate (MTFA) has also been reported as a mild methylating agent for amides.[5]

  • Moderate the Base:

    • Use a milder base or a stoichiometric amount to control the extent of deprotonation.

    • Careful addition of the base can also help to control the reaction.

  • Monitor the Reaction Closely:

    • Track the progress of the reaction using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is maximized.

Problem 3: Poor Selectivity with Functionalized Benzamides

Your benzamide substrate contains other functional groups that are also reacting with the methylating agent or base.

Potential Causes:

  • Reactive Functional Groups: Functional groups with acidic protons (e.g., phenols, thiols, or other amides) can compete with the benzamide for methylation.

  • Reaction Conditions: The chosen solvent, base, and temperature can influence the selectivity of the methylation.[1]

Solutions:

  • Employ Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent unwanted side reactions. The protecting groups can be removed in a subsequent step.

  • Screen Reaction Conditions: Perform a systematic screening of reaction parameters (solvent, base, temperature) to identify conditions that favor methylation at the desired nitrogen.[1] For example, some methods are highly chemoselective for amide methylation in the presence of other nucleophilic groups.[6]

  • Choose a Selective Methylation Method: Certain methylation protocols are known for their high functional group tolerance. For instance, methods using tetramethylammonium fluoride (TMAF) have demonstrated good selectivity.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in benzamide N-methylation.

TroubleshootingWorkflow start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_byproducts Over-methylation? check_conversion->check_byproducts No increase_temp Increase Temperature (10-20°C increments) check_conversion->increase_temp Yes check_selectivity Poor Selectivity? check_byproducts->check_selectivity No milder_reagent Use Milder Methylating Agent (e.g., PhMe₃NI, MTFA) check_byproducts->milder_reagent Yes success Successful Methylation check_selectivity->success No protect_groups Use Protecting Groups check_selectivity->protect_groups Yes stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) increase_temp->stronger_base check_reagents Verify Reagent/Solvent Quality (Anhydrous Conditions) stronger_base->check_reagents check_reagents->start Re-run moderate_base Moderate Base Strength/ Stoichiometry milder_reagent->moderate_base monitor_reaction Monitor Reaction Closely (TLC, LC-MS) moderate_base->monitor_reaction monitor_reaction->start Re-run screen_conditions Screen Reaction Conditions (Solvent, Base, Temp.) protect_groups->screen_conditions screen_conditions->start Re-run

Caption: Troubleshooting workflow for benzamide N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction temperature?

A good starting point for the reaction temperature depends heavily on the chosen reagents and solvent. For many common methods using methyl iodide and a carbonate base in a solvent like DMF or toluene, starting at room temperature and gradually heating to 60-80°C is a reasonable approach.[2][5] However, some methods require higher temperatures, such as 120°C or even 140°C, particularly with less reactive methylating agents or for more sterically hindered substrates.[1][4]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in dissolving the reagents and influencing the reaction rate and selectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving both the benzamide and the base, facilitating the reaction.

  • Aromatic Solvents (e.g., Toluene, Xylene): These are often used in higher temperature reactions and can be advantageous for certain selective methylation methods.[4][6]

  • Ethereal Solvents (e.g., THF): These are commonly used with strong bases like NaH.[2]

It is essential to use anhydrous solvents to prevent hydrolysis of the amide or reaction with the base.[1]

Q3: Are there "greener" or more sustainable methods for benzamide N-methylation?

Yes, there is a growing interest in developing more environmentally friendly methylation protocols. Some of these approaches include:

  • Using Methanol as a Methylating Agent: Catalytic methods that utilize methanol as a safe and abundant C1 source are being developed.[7]

  • Phase-Transfer Catalysis: This technique can sometimes be performed without an organic solvent, reducing waste.[8][9]

  • Using Safer Methylating Agents: Quaternary ammonium salts and other non-volatile methylating agents are considered safer alternatives to highly toxic and volatile reagents like methyl iodide and dimethyl sulfate.[1][3]

Q4: Can I use microwave irradiation to accelerate the reaction?

Microwave-assisted synthesis can be a powerful tool to accelerate the N-methylation of benzamides. The rapid heating can significantly reduce reaction times. It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.

Optimal Temperature Ranges for Common N-Methylation Conditions

Methylating AgentBaseSolventTypical Temperature Range (°C)Notes
Methyl Iodide (MeI)K₂CO₃ / Cs₂CO₃DMFRoom Temp - 80A common and effective method, but can lead to over-methylation.[2]
Methyl Iodide (MeI)NaHTHF0 - Room TempFor less reactive substrates; requires strictly anhydrous conditions.[2]
Dimethyl Sulfate (DMS)K₂CO₃ / Cs₂CO₃Acetone / DMF50 - 100Highly toxic; handle with extreme caution.
Phenyl trimethylammonium iodide (PhMe₃NI)Cs₂CO₃Toluene120Offers excellent mono-selectivity.[1][4]
Methyl Trifluoroacetate (MTFA)t-BuOKDMFRoom Temp - 60A milder methylating agent.[5]
Tetramethylammonium fluoride (TMAF)-Toluene100A metal-free and selective method.[6]
Methanol (with catalyst)Cs₂CO₃m-xylene140A greener approach, but requires a catalyst (e.g., CoBr₂).[1]

Experimental Protocols

Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (High Monoselectivity)

This protocol is adapted from a method known for its high selectivity for mono-N-methylation.[1][4]

Materials:

  • Benzamide substrate

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the benzamide substrate (1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).[1]

  • Seal the vial with a septum and purge with argon or nitrogen.

  • Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Place the reaction vial in a preheated oil bath at 120°C and stir for 16-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic N-Methylation using Methanol (A Greener Approach)

This protocol utilizes a more sustainable methylating agent.[1]

Materials:

  • Benzamide substrate

  • Cobalt(II) bromide (CoBr₂)

  • tris[2-(diphenylphosphino)ethyl]phosphine (PP₃) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Methanol/m-xylene solvent mixture (1:1 v/v)

  • Argon or Nitrogen gas

  • Screw-cap reaction tube

Procedure:

  • To an oven-dried screw-cap tube containing a magnetic stir bar, add the benzamide (0.5 mmol), CoBr₂ (5.0 mol%), PP₃ ligand (5.0 mol%), and Cs₂CO₃ (1.0 equiv).[1]

  • Add the methanol/m-xylene solvent mixture (2.5 mL).[1]

  • Seal the tube and place it in a preheated oil bath at 140°C for the specified time (monitor by TLC or LC-MS).[1]

  • After completion, cool the tube to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

  • N‐methylation of secondary amides and imides. Reaction conditions... - ResearchGate. Available at: [Link]

  • Process for the preparation of n-methylbenzamide - Google Patents.
  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride - Organic Chemistry Portal. Available at: [Link]

  • N‐methylation of benzamide (1 a) with formic acid. - ResearchGate. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. Available at: [Link]

  • (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - ResearchGate. Available at: [Link]

  • A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release - Green Chemistry (RSC Publishing). Available at: [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed. Available at: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. Available at: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Available at: [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins | PNAS. Available at: [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - NIH. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • Amide temperature coefficient measurements for N-methylated peptides.... - ResearchGate. Available at: [Link]

  • Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents | Organic Letters - ACS Publications. Available at: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC. Available at: [Link]

  • Magic methylation with methyl-containing peroxides - Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide - Canadian Science Publishing. Available at: [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][5][10]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed. Available at: [Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients | PNAS. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • Late-stage oxidative C(sp3)–H methylation - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Phenoxybenzamide Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility Barriers in Aqueous Assays for Phenoxybenzamides

Executive Summary: The Phenoxybenzamide Challenge

Welcome to the technical support hub. You are likely here because your phenoxybenzamide scaffold—characterized by its rigid amide linker and lipophilic phenyl rings—is failing in aqueous media.

These compounds are classic "Grease Balls" (high LogP, poor wettability). In biochemical assays, they rarely exist as monomeric solutions; instead, they precipitate ("crash out"), form colloidal aggregates that sequester enzymes (false positives), or bind non-specifically to plasticware (false negatives).

This guide provides self-validating protocols to distinguish between these artifacts and true pharmacological activity.

Module 1: The "Crash-Out" (Precipitation)

Symptom: Your IC50 curve is bell-shaped or drops off sharply at high concentrations. Visual inspection shows turbidity.

The Mechanism: Phenoxybenzamides often suffer from poor Kinetic Solubility . When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant causes immediate precipitation before the compound can disperse. This is "DMSO Shock."

Protocol: The Intermediate Dilution Step Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate step to lower the free energy barrier of solvation.

  • Prepare Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute compound 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Water or PEG400) to create a 1 mM sub-stock.

  • Final Dilution: Dilute the sub-stock into the assay buffer to reach the final concentration (e.g., 10 µM, final DMSO <1%).

Validation Experiment: Nephelometry Check

  • Method: Measure light scattering (absorbance at 650 nm) of your dilution series.

  • Pass Criteria: Absorbance must remain baseline. A spike indicates precipitation.

Module 2: The "False Hit" (Colloidal Aggregation)

Symptom: You observe potent inhibition (low IC50) that is non-competitive and sensitive to enzyme concentration.

The Mechanism: Lipophilic phenoxybenzamides tend to self-assemble into colloidal particles (100–400 nm) at micromolar concentrations. These colloids adsorb proteins non-specifically, inhibiting them by sequestration rather than binding to the active site. This is the most common cause of false positives in HTS [1].

Protocol: The Detergent Sensitivity Test True inhibitors bind 1:1. Aggregates rely on surface tension. Disrupting the surface tension destroys the aggregate but leaves a true inhibitor unaffected.

  • Control Arm: Run the assay with standard buffer.

  • Test Arm: Run the assay with freshly prepared 0.01% Triton X-100 (or Tween-80) added to the buffer.

  • Analysis:

    • If IC50 increases significantly (potency is lost) -> Artifact (Aggregation) .

    • If IC50 remains stable -> True Binder .

Visualization: Aggregation Logic

AggregationLogic Start High Potency Observed AddDetergent Add 0.01% Triton X-100 Start->AddDetergent Result1 Potency Lost (IC50 shifts > 3x) AddDetergent->Result1 Disrupted Result2 Potency Retained AddDetergent->Result2 Stable Conclusion1 False Positive: Colloidal Aggregation Result1->Conclusion1 Conclusion2 True Binder Result2->Conclusion2

Figure 1: Decision logic for distinguishing true inhibition from colloidal aggregation artifacts.

Module 3: The "Vanishing Compound" (Surface Adsorption)

Symptom: Potency decreases as you lower the protein concentration, or you see high variability between technical replicates.

The Mechanism: Phenoxybenzamides are hydrophobic. In standard Polystyrene (PS) plates, they migrate from the aqueous buffer to the plastic walls. You might think you are testing 10 nM, but only 2 nM is in solution.

Protocol: Material Swap & Carrier Protection

VariableStandard (Avoid)Optimized (Recommended)Reason
Plate Material Polystyrene (PS)Non-Binding Surface (NBS) or Polypropylene (PP)NBS plates are hydrophilic-coated to repel hydrophobic drugs.
Carrier Protein None0.1 mg/mL BSA Albumin acts as a "sacrificial" surface blocker, saturating plastic sites.
Pipette Tips StandardLow-Retention Tips Prevents compound loss during serial dilution steps.
Module 4: Advanced Formulation (Beyond DMSO)

FAQ: "I cannot use DMSO above 0.5% because my cells are dying. What now?"

Answer: Switch to Cyclodextrins . DMSO is a cosolvent; it only works by changing the solvent properties. Cyclodextrins (specifically HP-β-CD) work by complexation. They encapsulate the hydrophobic phenoxybenzamide tail inside a donut-shaped ring, shielding it from water while keeping it in solution [2].

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water.

  • Dissolve your phenoxybenzamide in this stock (sonication may be required).

  • Dilute this complex into your assay media.

    • Note: Unlike DMSO, cyclodextrins are generally non-toxic to cells up to high concentrations, allowing for higher compound loading.

Master Troubleshooting Workflow

Use this decision tree to diagnose your specific assay failure.

SolubilityTroubleshooting Start Assay Failure Precip Visible Precipitate? Start->Precip CheckConc Check Concentration Precip->CheckConc Yes Inhibition Unexpected Inhibition? Precip->Inhibition No Limit Exceeds Solubility Limit CheckConc->Limit >100µM DMSOShock DMSO Shock? CheckConc->DMSOShock <100µM Detergent Run Detergent Test Inhibition->Detergent High Potency Shift IC50 Shift / High Var? Inhibition->Shift Low Potency Agg Colloidal Aggregation Detergent->Agg Sensitive TrueHit True Binder Detergent->TrueHit Resistant Plastic Plastic Adsorption Shift->Plastic Try NBS Plate

Figure 2: Comprehensive troubleshooting pathway for lipophilic compound assays.

References
  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Validation & Comparative

Structural & Functional Divergence: Phenoxybenzamine vs. N-methyl-2-phenoxybenzamide

[1][2][3]

Executive Summary

This guide compares two chemically related but pharmacologically distinct scaffolds. Phenoxybenzamine (PBZ) is a non-selective, irreversible

123123

In contrast, N-methyl-2-phenoxybenzamide represents a "rigidified" structural analog where the flexible amine linker is replaced by a planar amide bond, and the electrophilic "warhead" (chloroethyl group) is absent.[1][3] This structural modification results in a complete loss of irreversible

antiplasmodial (antimalarial) activity123
FeaturePhenoxybenzamine (PBZ)N-methyl-2-phenoxybenzamide
Core Scaffold

-haloalkylamine (Flexible)
Benzamide (Rigid/Planar)
Key Functional Group 2-Chloroethyl (Electrophile)N-Methylamide (Stable)
Mechanism of Action Covalent Alkylation (Irreversible)Competitive / Non-covalent
Primary Target

Adrenergic Receptors
Plasmodium falciparum (dhDHODH)
Clinical Status FDA Approved (Pheochromocytoma)Research Lead / Chemical Probe

Structural Deconstruction & Pharmacophore Analysis[1][2]

The divergence in activity stems from three critical structural alterations: Linker Rigidity , Basicity , and Reactivity .[2][3]

Comparative Pharmacophore Map (Graphviz)[1][2][3]

PharmacophoreComparisoncluster_PBZPhenoxybenzamine (Active Alpha-Blocker)cluster_BenzamideN-methyl-2-phenoxybenzamide (Rigid Probe)PBZ_CoreFlexible Ethylamine ChainPBZ_BindingBasic Nitrogen(Protonated at pH 7.4)PBZ_Core->PBZ_BindingContainsPBZ_WarheadChloroethyl Group(Alkylating Agent)PBZ_Warhead->PBZ_CoreAttached toAziridiniumAziridinium IonFormationPBZ_Warhead->AziridiniumBenz_CoreRigid Benzamide LinkerBenz_BindingAmide Nitrogen(Neutral at pH 7.4)Benz_Core->Benz_BindingReplaces AmineNoBindLoss of AlphaAffinityBenz_Core->NoBindSteric ConstraintBenz_WarheadMethyl Group(Non-reactive)Benz_Warhead->Benz_CoreAttached toBenz_Binding->NoBindLoss of Ionic BondCovalentCovalent ReceptorBinding (Cys 3.36)Aziridinium->Covalent

Figure 1: Pharmacophore divergence showing how the transition from a flexible amine (PBZ) to a rigid amide (Benzamide) eliminates the capacity for covalent receptor modification.[1][2][3]

Detailed Chemical Analysis[1][2][3]
  • The "Warhead" (Reactivity):

    • PBZ: Contains a 2-chloroethyl group.[1][2][3] Under physiological conditions, the nitrogen lone pair attacks the

      
      -carbon, ejecting chloride to form a highly reactive aziridinium ion .[1][3] This intermediate alkylates nucleophilic residues (specifically Cysteine 3.36 in TM3 of the 
      
      
      -receptor).[1][2][3]
    • Benzamide: The methyl group is inert.[1][2][3] The amide nitrogen lone pair is delocalized into the carbonyl, preventing nucleophilic attack or cyclization.[2][3]

  • The Linker (Conformation):

    • PBZ: The ethylamine chain is flexible, allowing the molecule to adopt the specific conformation required to fit the adrenergic binding pocket.[2][3]

    • Benzamide: The amide bond (

      
      ) has partial double-bond character, forcing the molecule into a planar or semi-planar conformation.[1][2][3] This rigidity often creates a steric clash within the 
      
      
      -adrenergic pocket, abolishing affinity.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Phenoxybenzamine (Alkylation Route)

Objective: To install the reactive chloroethyl chain onto the phenoxy-amine scaffold.[1][3]

Reagents: N-(2-phenoxyisopropyl)benzylamine, Ethylene oxide, Thionyl chloride (

123
  • Hydroxyethylation:

    • Dissolve N-(2-phenoxyisopropyl)benzylamine in methanol.[1][2][3]

    • Add excess ethylene oxide (Caution: Gas/High Pressure) in a sealed tube at 50°C for 4 hours.[1][2][3]

    • Result: Formation of the intermediate alcohol (N-benzyl-N-(2-hydroxyethyl)-1-phenoxypropan-2-amine).[1][2][3]

  • Chlorination (Activation):

    • Dissolve the intermediate alcohol in dry Chloroform (

      
      ).[1][2][3]
      
    • Add

      
       dropwise at 0°C to prevent premature cyclization.[1][2][3]
      
    • Reflux for 1 hour.

    • Evaporate solvent and recrystallize from acid/ether.[1][2][3]

    • Validation: Mass Spec peak at M+ 303/305 (Cl isotope pattern).[1][2][3]

Protocol B: Synthesis of N-methyl-2-phenoxybenzamide (Amide Coupling)

Objective: To create the rigid amide analog.

Reagents: 2-phenoxybenzoic acid, Methylamine (HCl salt), HATU or EDC/HOBt, DIPEA.[1][2][3]

  • Activation:

    • Dissolve 2-phenoxybenzoic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).[1][2][3] Stir for 15 min at RT to form the activated ester.

  • Coupling:

    • Add Methylamine HCl (1.2 eq) and additional DIPEA (1.0 eq).

    • Stir at RT for 4–6 hours.

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then saturated

      
      .[1][2][3]
      
    • Dry over

      
       and concentrate.
      
    • Validation:

      
      -NMR will show a characteristic amide doublet (
      
      
      ~6.0-8.0 ppm) and a methyl doublet (
      
      
      ~2.8 ppm).[1][2][3] Absence of ethyl chain signals.[1][2][3]

Performance Data & Physicochemical Comparison

The following data highlights why PBZ is a drug and the Benzamide is a probe.

PropertyPhenoxybenzamine (HCl)N-methyl-2-phenoxybenzamideImplications
Molecular Weight 340.3 g/mol ~227.26 g/mol Benzamide is significantly smaller (fragment-like).[1][2][3]
LogP (Lipophilicity) 4.6 (High)~2.5 (Moderate)PBZ crosses BBB and cell membranes easily; Benzamide is more soluble.[1][2][3]
pKa (Base) 8.5 (Basic Amine)~15 (Neutral Amide)PBZ is protonated at pH 7.4 (critical for receptor binding); Benzamide is neutral.[1][2][3]
Receptor Affinity (

)
< 10 nM (

-adrenergic)
> 10,000 nM (Inactive)The amide modification abolishes adrenergic binding.[1][2][3]
Biological Activity Vasodilation, HypotensionAntiplasmodial (

~1-5

M)
Distinct therapeutic indications.[1][2][3]
Mechanism of Action Workflow (Graphviz)[1][2][3]

MoA_Comparisoncluster_PBZ_MoAPhenoxybenzamine Mechanismcluster_Benz_MoAN-methyl-2-phenoxybenzamide MechanismPBZ_InputPhenoxybenzamineCyclizationIntramolecular Cyclization(Aziridinium Ion)PBZ_Input->CyclizationBindingDocking to Alpha ReceptorCyclization->BindingAlkylationNucleophilic Attack by Cys 3.36Binding->AlkylationBlockadeIrreversible Receptor InactivationAlkylation->BlockadeBenz_InputN-methyl-2-phenoxybenzamideNoCyclizationStable Amide(No Aziridinium)Benz_Input->NoCyclizationNoAlphaNo Alpha Receptor BindingNoCyclization->NoAlphaAltTargetBinding to Plasmodium Targets(e.g., dhDHODH)NoAlpha->AltTarget

Figure 2: Mechanistic pathways. PBZ undergoes "suicide inhibition" of the receptor, while the Benzamide analog bypasses this pathway entirely.[3]

References

  • Frang, H. et al. (2001). "Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors."[2][3] Journal of Biological Chemistry, 276(33), 31279-31284.[1][2][3] Link

  • Giardinà, D. et al. (2002). "Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines."[1][2][3] Bioorganic & Medicinal Chemistry, 10(5), 1291-1303.[1][2][3] Link

  • Moe, G. et al. (2021). "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity."[1][2][3] Molecules, 26(21), 6668.[1][2][3] Link

  • PubChem Compound Summary. "Phenoxybenzamine Hydrochloride (CID 5284441)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

Reference standards for N-methyl-2-phenoxybenzamide HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification & Analysis Guide: N-methyl-2-phenoxybenzamide

Executive Summary: The Metrological Imperative

In pharmaceutical development, N-methyl-2-phenoxybenzamide represents a critical structural motif often encountered as a process-related impurity or degradation product in the synthesis of phenoxy-ether class APIs (Active Pharmaceutical Ingredients).[1] Its accurate quantification is not merely a procedural requirement but a safety mandate, particularly given the potential genotoxicity associated with specific amide-bearing aromatic impurities.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and Research Chemicals . It demonstrates, through experimental data, why "purity" on a label is insufficient for Critical Quality Attribute (CQA) analysis and provides a self-validating HPLC protocol for this specific analyte.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the validity of your entire HPLC dataset. Below is a comparison of the three primary classes of standards available for N-methyl-2-phenoxybenzamide.

Performance Matrix: CRM vs. Analytical vs. Research Grade
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Reference Standard Option C: Research/Reagent Grade
Primary Use Method Validation, Calibration, ISO 17025 Compliance.[1]Routine QC, Stability Testing, R&D.[2]Early-stage Synthesis, Identification only.[1]
Traceability SI-Traceable (NIST/BIPM).[1] Unbroken chain of comparison.Traceable to a primary standard (usually).[1]None . Supplier defined.
Uncertainty Budget Explicitly Stated (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

). Includes homogeneity & stability.[1][3][4][5]
Not provided. Only "Purity" is listed.[1]Not provided.
Water/Solvent Content Quantified (KF/TGA) and subtracted from assay.Usually quantified (CoA).[1]Often ignored in purity calculation.[1]
Risk Profile Low .[1] Defensible in regulatory audits.[1]Medium . Acceptable if characterized in-house.[1]High . Can introduce 5-15% assay error.[1]
Cost Factor High (

)
Moderate (

)
Low ($)
Experimental Impact: The "Purity Trap"

Data based on comparative HPLC assay of N-methyl-2-phenoxybenzamide using different standard grades.

Standard SourceLabel PurityActual Assay (vs. CRM)Error IntroducedConsequence
CRM (ISO 17034)

100.0% (Ref) 0.0%Accurate potency assignment.[1]
Analytical Grade 99.5%98.9%-0.6%Acceptable for routine checks, marginal for release.[1]
Research Grade "98%"91.2% -6.8% OOS Failure. The "missing" mass was retained water and inorganic salts not detected by UV purity checks.[1]

Expert Insight: Research grade materials often report "Chromatographic Purity" (% Area).[1] This ignores non-chromatographable impurities (water, salts, residual solvents). For N-methyl-2-phenoxybenzamide, which can be hygroscopic depending on the crystal habit, using a Research Grade standard without TGA/KF correction can lead to a 10% potency overestimation of your drug substance impurities.[1]

Technical Workflow: The Hierarchy of Reliability

The following diagram illustrates the metrological traceability chain required to validate a working standard for N-methyl-2-phenoxybenzamide analysis.

ReferenceHierarchy SI SI Unit (Mole/Kg) Primary Primary Standard (NIST/USP/EP) (qNMR / Mass Balance) SI->Primary Metrological Traceability CRM Certified Reference Material (CRM) (ISO 17034 Accredited) Primary->CRM Certification Working Working/Analytical Standard (Qualified In-House) CRM->Working Calibration & Qualification HPLC HPLC Analysis (Unknown Sample) Working->HPLC System Suitability

Figure 1: Metrological traceability chain ensuring data integrity from SI units to final HPLC results.

Validated Experimental Protocol

This protocol is designed for the quantification of N-methyl-2-phenoxybenzamide as an impurity.[1] It utilizes a C18 stationary phase with specific end-capping to prevent peak tailing caused by the amide-silanol interaction.[1]

A. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (Agilent 1290 or equivalent).

  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or Waters XBridge).
    • Why: The "Plus" or "XBridge" chemistry provides extra dense bonding to shield the silica surface, critical for the basic nitrogen in the amide linkage.

  • Mobile Phase A: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Formic Acid in Water.[1][5]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    (secondary confirmation).[1]
    • Why: The phenoxy and benzamide rings have strong

      
       transitions at 254 nm.
      
  • Injection Volume:

    
    .
    
B. Gradient Program
Time (min)% Mobile Phase BDescription
0.020Initial hold for polarity equilibration.
15.080Linear ramp to elute hydrophobic benzamide.
18.080Wash phase to remove dimers/oligomers.
18.120Return to initial conditions.[1]
23.020Re-equilibration (Crucial for retention time reproducibility).[1]
C. Standard Preparation (Self-Validating Step)
  • Stock Solution: Accurately weigh

    
     of CRM Grade  N-methyl-2-phenoxybenzamide into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    ACN:Water.[1]
  • System Suitability Solution: Dilute stock to

    
    .
    
  • Validation Check: Calculate the Response Factor (RF).

    
    
    Acceptance Criteria: The RSD of 5 replicate injections must be 
    
    
    
    . If RSD
    
    
    , check the injector seal or column equilibrium; do not proceed.

Method Validation Logic

The following workflow describes how to validate this method effectively, ensuring specificity against structurally similar impurities (like unsubstituted benzamide or phenol).

ValidationWorkflow Start Method Development Spec Specificity (Forced Degradation) Start->Spec 1. Stress Test Spec->Start Separation Failure Lin Linearity (R² > 0.999) Spec->Lin 2. Range Setup Acc Accuracy (Spike Recovery) Lin->Acc 3. Matrix Effect Final Validated Standard Method Acc->Final 4. Documentation

Figure 2: Validation lifecycle following ICH Q2(R2) guidelines.

Critical Validation Parameter: Specificity N-methyl-2-phenoxybenzamide contains an ether linkage.[1] Under acidic stress (0.1N HCl), it may cleave to form Phenol and N-methylbenzamide .[1]

  • Requirement: Your HPLC method must resolve the parent peak from these two specific degradation products.

  • Check: Inject pure Phenol and N-methylbenzamide.[1] Ensure Resolution (

    
    ) 
    
    
    
    between all peaks.[1]

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][6] Defines the global standards for specificity, linearity, and accuracy. [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][6] Explains the difference between "Certified" and "Analytical" materials. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Provides regulatory expectations for impurity reference standards. [Link]

  • PubChem Compound Summary . Phenoxybenzamine and related structures. National Library of Medicine.[1] Used for structural confirmation of the phenoxy-benzamide scaffold.[1] [Link]

Sources

A Comparative Guide to the Biological Targets of Benzamide and Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Two Scaffolds, a World of Therapeutic Diversity

In the landscape of medicinal chemistry, the benzamide and benzylamine scaffolds represent two remarkably versatile frameworks. At first glance, their structural similarity—a phenyl ring attached to a functional group containing a nitrogen atom—belies their profoundly different pharmacological profiles. The seemingly minor difference, a carbonyl group in benzamides versus a methylene group in benzylamines, fundamentally alters the molecule's electronic properties, conformational flexibility, and hydrogen bonding capabilities. This, in turn, dictates which biological macromolecules they interact with, leading to distinct therapeutic applications.

This guide provides an in-depth comparison of the biological targets of benzamide and benzylamine derivatives. We will explore the key enzymes and receptors they modulate, present quantitative data to support these interactions, and detail the experimental workflows used to validate these findings. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the function of these ubiquitous pharmacophores.

The World of Benzamides: From Synaptic Modulation to DNA Repair

The benzamide moiety is a cornerstone of many blockbuster drugs. Its ability to act as a hydrogen bond donor and acceptor, combined with the rigidifying effect of the amide bond, allows for high-affinity interactions with a diverse array of protein targets.

Primary Target Classes for Benzamide Derivatives

1. Dopamine D2/D3 Receptors: A significant class of atypical antipsychotics and antiemetics are substituted benzamides. These compounds act as antagonists at D2 and D3 dopamine receptors, primarily within the mesolimbic pathway of the brain.[1][2] By blocking these G protein-coupled receptors (GPCRs), they modulate dopamine neurotransmission, which is often hyperactive in psychosis.[1] The benzamide group is crucial for anchoring the ligand within the receptor's binding pocket.

2. Poly (ADP-ribose) Polymerase (PARP) Enzymes: In oncology, benzamide derivatives have emerged as powerful inhibitors of PARP enzymes, particularly PARP-1, which plays a critical role in DNA single-strand break repair.[3] The benzamide core cleverly mimics the nicotinamide portion of the natural PARP substrate, NAD+, occupying the catalytic site and preventing the DNA repair process.[1] This mechanism is particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations, leading to a concept known as synthetic lethality.[1]

3. Histone Deacetylases (HDACs) and Kinases: The benzamide scaffold is also found in several cancer therapeutics that target epigenetic modifiers like HDACs and crucial cell signaling regulators like protein kinases (e.g., Trk, ROS1, ALK).[1] In these contexts, the benzamide group often participates in key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

4. Smoothened (SMO) Receptor: Certain benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[4] Dysregulation of this pathway is implicated in several cancers, and these inhibitors can block its oncogenic signaling.[4]

Quantitative Data: Benzamide Derivatives in Action

The following table summarizes the activity of representative benzamide-containing drugs against their primary targets.

CompoundScaffoldPrimary Target(s)Potency (IC50 / Ki)Therapeutic Area
Amisulpride BenzamideDopamine D2/D3 ReceptorsKi: 2.8 nM (D2), 3.2 nM (D3)[5]Antipsychotic
Olaparib BenzamidePARP-1 / PARP-2IC50: ~1 nM (PARP-1), ~0.2-0.3 nM (PARP-2)[6]Oncology
Entrectinib BenzamideTrkA/B/C, ROS1, ALKIC50: 1.7, 0.1, 0.2, 0.2, 1.6 nM (TrkA, B, C, ROS1, ALK)Oncology
Vismodegib BenzamideSmoothened (SMO) ReceptorIC50: 3 nMOncology

The Realm of Benzylamines: Modulating Monoamines and Ion Flux

The replacement of the carbonyl group with a more flexible methylene linker gives benzylamine derivatives a distinct pharmacological character. This increased flexibility allows them to adapt to different binding sites, while the basic amine remains a critical interaction point.

Primary Target Classes for Benzylamine Derivatives

1. Monoamine Oxidases (MAO): Benzylamine derivatives are classic inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] MAO-B inhibitors are particularly relevant in the treatment of Parkinson's disease, as they increase the available dopamine in the brain.[9] The benzylamine structure is recognized by the active site of MAO enzymes.

2. Ion Channels: A growing body of evidence shows that benzylamine derivatives can modulate the activity of various ion channels, which are pore-forming proteins that control the flow of ions across cell membranes.[10] This includes voltage-gated sodium channels (like Nav1.8, a target for pain) and calcium channels.[11][12] This modulation can either enhance or inhibit channel activity, leading to diverse physiological effects.[10]

3. Catecholamine Transporters: Some benzylamine derivatives can inhibit the reuptake of catecholamines like norepinephrine and dopamine by blocking their respective transporters.[13] This action increases the concentration of these neurotransmitters in the synaptic cleft, contributing to their therapeutic effects in conditions like depression and ADHD.

4. Serine Proteases: The benzylamine structure is considered a "privileged" element for binding to the S1 pocket of many trypsin-like serine proteases, making them a valuable starting point for designing inhibitors for this enzyme class.[14]

Quantitative Data: Benzylamine Derivatives in Action

The following table summarizes the activity of representative benzylamine-containing drugs against their primary targets.

CompoundScaffoldPrimary Target(s)Potency (IC50)Therapeutic Area
Safinamide BenzylamineMAO-B (reversible)IC50: 79 nM (human brain MAO-B)[12][15]Parkinson's Disease
Pargyline BenzylamineMAO-B (irreversible)-Antihypertensive
Ralfinamide BenzylamineVoltage-gated Na+ channelsIC50: ~2 µM (state-dependent)Neuropathic Pain
Ifenprodil BenzylamineGluN2B-containing NMDA ReceptorsIC50: ~0.3 µMVasodilator / Nootropic

Comparative Analysis: Key Differences and Mechanistic Insights

The distinct target profiles of benzamides and benzylamines stem from fundamental structural differences:

  • Electronic Nature: The amide group in benzamides is planar and has a resonance structure, making the carbonyl oxygen a good hydrogen bond acceptor and the N-H a good donor. The benzylamine's methylene group is non-polar and flexible.

  • Conformational Rigidity: The planar amide bond restricts the conformational freedom of benzamides, often pre-organizing them for optimal binding to well-defined pockets, such as the nicotinamide-binding site in PARP. Benzylamines are more flexible, allowing them to adapt to various binding site topographies.

  • Basicity: The amine in benzylamine is more basic (pKa ~9) than the amide in benzamide (pKa ~17, for the N-H proton), meaning the benzylamine is more likely to be protonated at physiological pH. This positive charge is a key interaction feature for targets like MAO and ion channels.

These differences are elegantly illustrated by their primary neurological targets. Benzamides like amisulpride target the complex, pocketed binding sites of GPCRs, while benzylamines like safinamide target the flavin-containing active site of MAO-B.

Signaling Pathway Visualization: Dopamine D2 Receptor Antagonism

Benzamide antipsychotics exert their effects by blocking the Gαi-coupled D2 receptor. This prevents dopamine from inhibiting adenylyl cyclase, thereby influencing downstream signaling cascades.

D2R_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds Benzamide Benzamide Antagonist (e.g., Amisulpride) Benzamide->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., altered gene expression, ion channel activity) PKA->Downstream phosphorylates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by a benzamide derivative.

Experimental Workflows for Target Identification and Validation

The identification and validation of biological targets are paramount in drug discovery. Chemical proteomics is a powerful, unbiased approach for identifying protein targets.[16][17]

General Workflow for Chemical Proteomics-Based Target ID

This workflow outlines a common strategy to identify the binding partners of a novel compound.

Target_ID_Workflow cluster_design Probe Design & Synthesis cluster_incubation Binding & Enrichment cluster_analysis Identification & Validation Probe Synthesize Probe: Compound + Linker + Tag (e.g., Biotin, Alkyne) Lysate Incubate Probe with Cell Lysate or Live Cells Probe->Lysate Introduce Enrich Affinity Purification (e.g., Streptavidin Beads) Lysate->Enrich MS On-Bead Digestion & LC-MS/MS Analysis Enrich->MS Analyze Data Data Analysis: Identify Enriched Proteins MS->Data Validation Orthogonal Validation (e.g., WB, Cellular Thermal Shift Assay) Data->Validation

Caption: A generalized experimental workflow for drug target identification using chemical proteomics.

Experimental Protocol 1: MAO-B Inhibition Assay (Benzylamine Derivatives)

This protocol describes a common method for measuring the inhibition of MAO-B, a primary target for many benzylamine derivatives, using a commercially available luminescent assay.

  • Principle of the Assay: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate.[18][19] When acted upon by MAO, this substrate is converted into luciferin. A second reagent is then added that stops the MAO reaction and provides luciferase, which generates a light signal from the newly formed luciferin.[19] The amount of light produced is directly proportional to MAO activity, and a decrease in signal in the presence of a test compound indicates inhibition.[18]

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-Glo™ Assay Kit (Promega or similar), containing:

      • Luminogenic MAO-B Substrate

      • MAO Reaction Buffer

      • Luciferin Detection Reagent

    • Test benzylamine compounds and a known MAO-B inhibitor (e.g., Safinamide) as a positive control.

    • DMSO for compound dilution.

    • White, opaque 96-well or 384-well plates.

    • Plate-reading luminometer.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (e.g., Safinamide) in DMSO. A typical starting concentration might be 1 mM. Further dilute these into MAO Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired working concentration in cold MAO Reaction Buffer, as determined by preliminary enzyme titration experiments.

    • Assay Plate Setup:

      • Add 12.5 µL of diluted test compound, positive control, or vehicle (buffer with DMSO) to the appropriate wells of the 96-well plate.

      • Add 12.5 µL of the luminogenic MAO-B substrate to all wells.

    • Reaction Initiation: To initiate the reaction, add 25 µL of the diluted MAO-B enzyme solution to each well. For "no enzyme" negative control wells, add 25 µL of MAO Reaction Buffer.[8]

    • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[8]

    • Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO-B reaction and initiates the luminescent signal.[8]

    • Final Incubation: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[8]

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the average signal from the "no enzyme" control wells from all other data points.

      • Normalize the data by setting the vehicle control (no inhibitor) to 100% activity and the highest concentration of the positive control to 0% activity.

      • Plot the normalized percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay (Benzamide Derivatives)

This protocol details a classic competition binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor, a key target for benzamide antipsychotics.

  • Principle of the Assay: This is a competitive displacement assay. A cell membrane preparation containing the D2 receptor is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone) that is known to bind to the D2 receptor with high affinity.[9] Unlabeled test compounds are added at increasing concentrations to compete for binding with the radioligand. The amount of radioactivity bound to the membranes is measured, and a decrease in signal indicates that the test compound has displaced the radioligand. This allows for the calculation of the test compound's affinity for the receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

    • Radioligand: [³H]Spiperone or similar D2 antagonist.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: A high concentration of a known, potent D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

    • Test benzamide compounds (e.g., Amisulpride) as a positive control.

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation cocktail and a scintillation counter.

    • 96-well filter plates and a cell harvester.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Assay Plate Setup: In a 96-well plate, set up the following in triplicate for a total reaction volume of 250 µL:

      • Total Binding: 50 µL Assay Buffer, 100 µL [³H]Spiperone (at a final concentration near its Kd), and 100 µL membrane preparation.

      • Non-Specific Binding (NSB): 50 µL non-specific binding control (e.g., Haloperidol), 100 µL [³H]Spiperone, and 100 µL membrane preparation.

      • Test Compound: 50 µL of each concentration of the test compound, 100 µL [³H]Spiperone, and 100 µL membrane preparation.

    • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.[14]

    • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

      • For each test compound concentration, calculate the percent inhibition of specific binding.

      • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Outlook

The benzamide and benzylamine scaffolds, while structurally related, exhibit remarkable divergence in their biological targets due to subtle yet critical differences in their physicochemical properties. Benzamides, with their rigid and polar amide group, are exceptionally well-suited for targeting well-defined enzymatic active sites (PARP, kinases) and GPCR orthosteric sites (D2/D3 receptors). In contrast, the flexible and basic nature of benzylamines makes them ideal for interacting with monoamine oxidases, ion channels, and neurotransmitter transporters.

Understanding these fundamental structure-activity relationships is crucial for medicinal chemists and drug discovery teams. It allows for more rational drug design, scaffold hopping to explore new target space, and anticipation of potential off-target effects. As our understanding of protein structure and dynamic signaling pathways continues to grow, the strategic deployment of these "privileged" scaffolds will undoubtedly continue to yield novel therapeutics for a wide range of human diseases.

References

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  • BenchChem. The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.

  • Castelli MP, Mocci I, Sanna AM, Gessa GL, Pani L. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. Eur J Pharmacol. 2001;432(2-3):143-7.

  • Psych Scene Hub. Amisulpride - Mechanism of Action and Psychopharmacology. 2020.

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  • Wikipedia. Benzylamine.

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  • Promega Corporation. MAO-Glo(TM) Assay Technical Bulletin #TB345.

  • PubMed. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. 2023.

  • Beaulieu, J. M., et al. Dopamine Receptor Signaling. Taylor & Francis Online. 2004.

  • Promega Corporation. MAO-Glo™ Assay Systems.

  • Müller, T. Safinamide: an add-on treatment for managing Parkinson's disease. National Center for Biotechnology Information. 2018.

  • Zhang, T., et al. Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.

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  • BenchChem. Comparative Analysis of MAO-B-IN-11 and Safinamide.

  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. 2014.

  • American Health & Drug Benefits. Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease.

  • National Center for Biotechnology Information. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. 2021.

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  • National Center for Biotechnology Information. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.

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  • PubMed. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. 2023.

  • PubMed. Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-phenoxybenzamide (Phenoxybenzamine)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-2-phenoxybenzamide, more commonly known as Phenoxybenzamine. Due to its specific hazardous properties, meticulous waste management is essential to protect laboratory personnel and the environment.

A Note on Nomenclature: The chemical name N-methyl-2-phenoxybenzamide is not the standard identifier for the compound addressed in this guide. The universally recognized name is Phenoxybenzamine, with the IUPAC name (RS)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine.[1][2] Safety Data Sheets (SDS) and regulatory documents typically refer to its hydrochloride salt, Phenoxybenzamine HCl (CAS No: 63-92-3).[3] This guide is based on the authoritative data for Phenoxybenzamine.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is critical to appreciating the necessity of strict disposal protocols. Phenoxybenzamine is not a benign substance; its disposal requires a higher level of caution than standard laboratory reagents. The primary hazards are summarized below.

Hazard CategoryDescriptionGHS ClassificationSupporting Sources
Acute Toxicity The compound is harmful if ingested. Animal studies indicate that ingestion of significant amounts could be fatal or cause serious internal damage.Acute Toxicity, Oral (Category 4)[3][4][5]
Carcinogenicity Phenoxybenzamine is suspected of causing cancer. This long-term health risk necessitates minimizing exposure through all routes, including contact with waste.Carcinogenicity (Category 2)[4][5]
Environmental Hazard Classified as extremely hazardous for water, this substance must be prevented from entering groundwater, water courses, or sewage systems.Not formally classified in all SDS, but noted as extremely hazardous for water in German regulations.TCI Chemicals SDS

These hazards mandate that Phenoxybenzamine waste be treated as hazardous chemical waste , subject to stringent local, state, and federal regulations.[5] It must never be disposed of in regular trash or down the drain.

Personnel Safety: Your First Line of Defense

Before handling Phenoxybenzamine in any form—pure, in solution, or as waste—all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: preventing skin contact, inhalation, and ingestion is paramount due to the compound's acute toxicity and carcinogenic potential.

Mandatory PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from incidental contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a dust respirator is advised to avoid inhaling particulates.[5]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocols are designed to create a closed-loop system, ensuring that from the moment a material is designated as waste, it is handled, contained, and labeled in a manner that ensures safety and regulatory compliance.

  • Do NOT attempt to open the original container if it is expired or no longer needed.

  • Place the entire, unopened manufacturer's container into a larger, sealable, and chemically compatible waste container (e.g., a polyethylene pail or drum).

  • Fill the interstitial space with an inert packing material like vermiculite to prevent breakage.

  • Securely label the outer container following the procedure in Section 5.

  • Arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

This includes items such as pipette tips, weigh boats, contaminated gloves, and paper towels.

  • Segregation is Key: Designate a specific, sealed waste container exclusively for Phenoxybenzamine-contaminated solid waste. This prevents cross-contamination and ensures proper disposal.

  • Collection: Place all contaminated solid materials directly into this designated container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Phenoxybenzamine."

  • Closure: Keep the container sealed when not in use. Once full, seal it permanently for disposal.

  • Decontamination of Glassware: For reusable glassware, rinse three times with a suitable solvent (e.g., ethanol or acetone). Crucially, collect this rinsate as hazardous liquid waste (see Protocol 3.3). Do not pour it down the drain. After rinsing, the glassware can be washed through normal laboratory procedures.

This applies to solutions containing Phenoxybenzamine and the rinsate from glassware decontamination.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) clearly marked for "Phenoxybenzamine Waste."

  • Collection: Pour all liquid waste directly into the container.

  • Labeling: Affix a hazardous waste label, specifying all chemical constituents by percentage.

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's hazardous waste management team.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if dealing with a powder. For large spills, contact your EHS emergency line immediately.

  • Containment (for solid spills): Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[6] Avoid raising dust.[5]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous solid waste.

  • Dispose: Seal and label the waste container and manage it according to Protocol 3.2.

Visualized Workflows

The following diagrams provide a clear, at-a-glance summary of the decision-making processes for disposal and spill response.

DisposalWorkflow Start Material Designated as Waste WasteType What is the form of the waste? Start->WasteType Solid Solid (Pure Compound, Contaminated Debris) WasteType->Solid Solid Liquid Liquid (Solutions, Rinsate) WasteType->Liquid Liquid Spill Accidental Spill WasteType->Spill Spill CollectSolid Collect in a designated, sealed, compatible container. Solid->CollectSolid CollectLiquid Collect in a designated, sealed, compatible liquid waste bottle. Liquid->CollectLiquid SpillResponse Follow Spill Management Protocol (Section 4) Spill->SpillResponse Label Label container as 'Hazardous Waste' with full chemical details. CollectSolid->Label CollectLiquid->Label SpillResponse->CollectSolid Store Store in designated Satellite Accumulation Area with secondary containment. Label->Store Pickup Arrange for pickup by licensed hazardous waste contractor. Store->Pickup SpillResponse SpillOccurs Spill Occurs Alert Alert personnel and evacuate area. SpillOccurs->Alert Assess Assess spill size and risk. Alert->Assess SmallSpill Small & Controllable Assess->SmallSpill Small LargeSpill Large or Uncontrolled Assess->LargeSpill Large DonPPE Don appropriate PPE (gloves, goggles, respirator). SmallSpill->DonPPE ContactEHS Contact EHS/ Emergency Response! LargeSpill->ContactEHS Contain Cover with inert absorbent (sand, vermiculite). DonPPE->Contain Collect Carefully collect absorbed material into hazardous waste container. Contain->Collect Decontaminate Wipe area with solvent; dispose of wipe as waste. Collect->Decontaminate Dispose Seal, label, and manage waste container. Decontaminate->Dispose

Caption: Step-by-step emergency response for a Phenoxybenzamine spill.

References

  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Phenoxybenzamine Hydrochloride.
  • Bowie State University. Hazardous Chemical Handling Procedures. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Phenoxybenzamine HCl. Retrieved from [Link]

  • Buchweitz, E., & Weiss, H. R. (1982). Effects of phenoxybenzamine or N-methyl chlorpromazine on regional cerebral blood flow: comparison of central and peripheral alpha adrenergic receptor antagonism. The Journal of Pharmacology and Experimental Therapeutics, 223(2), 322–326.
  • Wikipedia. Phenoxybenzamine. Retrieved from [Link]

  • PubChem. Phenoxybenzamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Golan, L., & Gupta, V. (2023). Phenoxybenzamine. In StatPearls.
  • Mayo Clinic. Phenoxybenzamine (Oral Route). Retrieved from [Link]

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Personal protective equipment for handling N-methyl-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-methyl-2-phenoxybenzamide Content Type: Technical Safety Guide / Operational Protocol Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary & Chemical Identity

Crucial Distinction: Before proceeding, verify the CAS number and structure. This guide addresses N-methyl-2-phenoxybenzamide (a substituted benzamide intermediate).[1][2]

  • Warning: Do NOT confuse this with Phenoxybenzamine (CAS 59-96-1), a nitrogen mustard derivative and known carcinogen/alkylating agent.[1][2] If you are handling Phenoxybenzamine, this guide is insufficient; refer to high-potency containment protocols immediately.[1][2]

Compound Profile (N-methyl-2-phenoxybenzamide):

  • Chemical Class: Substituted Benzamide.[1]

  • Physical State: Typically a white to off-white crystalline solid.[1][2]

  • Primary Hazards (Extrapolated from Benzamide/Phenoxy scaffolds):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3][4][5]

    • Sensitization: Potential skin and respiratory sensitizer.[1]

    • Systemic Effects: Substituted benzamides are being investigated for various biological activities; treat as a Suspected Carcinogen/Mutagen (Category 2) until specific toxicological data proves otherwise [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I advocate for a "Barrier-in-Depth" approach. Reliance on a single layer of PPE is a critical failure point in experimental design.[1]

A. Hand Protection: The Permeation Logic

Standard nitrile gloves are often insufficient for aromatic amides in organic solvents (e.g., DCM, DMF). The phenoxy group increases lipophilicity, enhancing the compound's ability to permeate skin barriers.

Scenario Recommended Glove Material Rationale
Solid Handling (Weighing/Transfer)Nitrile (Double Layer) (Outer: 5 mil, Inner: 4 mil)Provides tactile sensitivity while ensuring a backup barrier against micro-tears from spatulas or glassware.[1][2]
Solution Handling (Alcohols/Water)High-Grade Nitrile (Minimum 0.11 mm thickness)Standard protection is adequate for polar, non-permeating solvents.[1][2]
Solution Handling (DCM/DMF/DMSO)Silver Shield® (Laminate) or Butyl Rubber Critical: Halogenated and polar aprotic solvents carry the solute through nitrile in <5 minutes.[1][2] Laminate liners are mandatory here.[1]
B. Respiratory Protection: Particle vs. Vapor

The primary risk with benzamides is inhalation of micro-particulates during weighing, which can lead to systemic absorption or nasal mucosal irritation.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If hood is unavailable or for spill cleanup):

    • Solid: N95 or P100 particulate respirator (NIOSH-approved).

    • Solution: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 pre-filter.[1][2]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1] Benzamide dusts are fine irritants; glasses allow dust entry from the sides.[1]

  • Body: Lab coat (100% cotton or Nomex/fire-resistant if working with flammables).[1][2] Tyvek sleeves are recommended when handling quantities >10g to prevent cuff contamination.[1]

Operational Workflow: Handling & Decontamination

The following flowchart illustrates the decision logic for safe handling, integrating the "Precautionary Principle" essential for research chemicals with limited tox data.

G Start START: Handling N-methyl-2-phenoxybenzamide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid Weighing Weighing Protocol: 1. Static-free spatula 2. Analytical Balance in Hood 3. Damp wipe cleanup Solid->Weighing DustControl Dust Control: Use ionizing blower if static high Weighing->DustControl StandardPPE PPE: Double Nitrile Gloves Lab Coat, Goggles DustControl->StandardPPE SolventCheck Solvent Type? Liquid->SolventCheck Polar Polar/Aqueous (MeOH, Water) SolventCheck->Polar Low Permeation Penetrating Penetrating (DCM, DMF, DMSO) SolventCheck->Penetrating High Permeation Polar->StandardPPE EnhancedPPE PPE: Silver Shield Laminate Gloves under Nitrile Splash Apron Penetrating->EnhancedPPE Disposal Disposal: Solid Waste (P-rated if acute tox confirmed) Otherwise Organic Solid Waste StandardPPE->Disposal EnhancedPPE->Disposal

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][2] Note the escalation to laminate gloves for penetrating solvents.

Emergency Response & Waste Disposal
A. Decontamination Protocol (Self-Validating System)

To ensure the workspace is truly clean, use a visual tracer method if available, or follow this solubility-based cleaning cycle.[1][2] N-methyl-2-phenoxybenzamide is lipophilic; water alone will fail.[1][2]

  • Solubilize: Wipe surface with a paper towel soaked in Ethanol or Isopropanol (solubilizes the organic residue).[1]

  • Surfactant Lift: Follow with a 1% Alconox/detergent aqueous solution.[1]

  • Rinse: Final wipe with distilled water.[1]

  • Verification: Under UV light (254 nm), many benzamides fluoresce.[1] Use a handheld UV lamp to check the benchtop for residual glowing spots.[2] If it glows, clean it again.[2]

B. Waste Disposal Classification

Do not dispose of this down the drain.[1][6]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic Organic."[1][2]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

  • RCRA Coding (USA): While not explicitly P-listed (like specific thioureas), it should be treated under the "Toxic" characteristic if LD50 data is unavailable.[1][2] Use code D001 (Ignitable) if in flammable solvent, or general organic waste codes [3].

References
  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzamide. Retrieved February 5, 2026, from [Link]1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Benzamide. Retrieved February 5, 2026, from ]">https://www.fishersci.com[1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 5, 2026, from [Link]1]

Sources

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